molecular formula C20H20O8 B1264267 (1'S,5'S)-5'-Hydroxyaverantin CAS No. 151120-46-6

(1'S,5'S)-5'-Hydroxyaverantin

Cat. No. B1264267
M. Wt: 388.4 g/mol
InChI Key: GGNDESPZSKTNHV-UFBFGSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1'S,5'S)-5'-hydroxyaverantin is a tetrahydroxyanthraquinone that is 1,3,6,8-tetrahydroxy-9,10-anthraquinone bearing a 1,5-dihydroxyhexyl substituent at position 2 (the 1'S,5'S-diastereomer). It has a role as a metabolite. It is a polyketide, a polyphenol and a tetrahydroxyanthraquinone. It is a conjugate acid of a (1'S,5'S)-5'-hydroxyaverantin(1-).

Scientific Research Applications

Inhibition of Enzymes in Aflatoxin Biosynthesis

  • A study identified a new metabolite from Trichoderma hamatum as an inhibitor of 5'-hydroxyaverantin dehydrogenase, a key enzyme in aflatoxin biosynthesis (Sakuno et al., 2000).

Role in Aflatoxin Conversion

  • Research has shown that the gene adhA in Aspergillus parasiticus is involved in the conversion of 5'-hydroxyaverantin to averufin, another step in aflatoxin synthesis (Chang et al., 2000).
  • Another study further detailed the enzymatic conversion of norsolorinic acid to averufin, highlighting the role of 5'-hydroxyaverantin in this process (Yabe et al., 1991).

Discovery of Novel Intermediates in Aflatoxin Biosynthesis

  • An investigation found that the conversion of 5'-hydroxyaverantin to averufin involves two enzymatic steps, leading to the discovery of a novel intermediate, 5'-oxoaverantin (Sakuno et al., 2003).

Stereochemistry in Aflatoxin Biosynthesis

  • A study on the stereochemistry of aflatoxin biosynthesis revealed the specific conversion sequence involving 5'-hydroxyaverantin and its impact on the formation of aflatoxins (Yabe et al., 1993).

Role in Aflatoxin Biosynthesis by Lactic Acid Bacteria

  • Research on lactic acid bacteria found that they convert 5'-hydroxyaverantin to averufin, a similar reaction found in aflatoxin biosynthesis of aflatoxigenic fungi (Sakuno et al., 2008).

properties

CAS RN

151120-46-6

Product Name

(1'S,5'S)-5'-Hydroxyaverantin

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

2-[(1S,5S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8-,12-/m0/s1

InChI Key

GGNDESPZSKTNHV-UFBFGSQYSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Canonical SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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